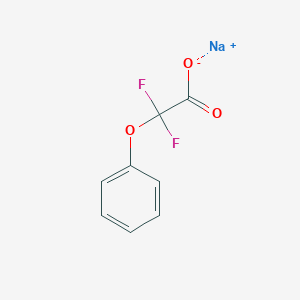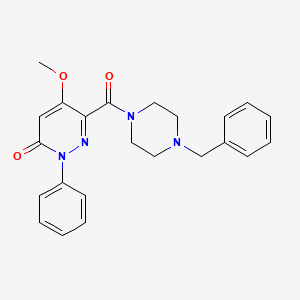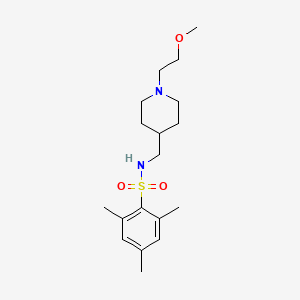
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related sulfonamide compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For example, in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, 4-methoxyphenethylamine reacts with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (S(=O)_2) bonded to an amine. The structure of these compounds can be elucidated using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as crystallography . These techniques would likely reveal the presence of characteristic functional groups and the overall conformation of the this compound molecule.
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, including further derivatization of the amine or the aromatic ring. For instance, the derivatizing reagent 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives suitable for gas chromatography . This suggests that the amine group in this compound could potentially be modified using similar reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide compounds has been noted, which can affect their pharmacological properties and necessitate formulation strategies for drug delivery . The presence of electron-withdrawing or electron-donating groups on the aromatic ring can also affect the reactivity of the sulfonamide, as seen in the chlorination reactions of various substrates using N-chloro-N-methoxybenzenesulfonamide .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Piperidine derivatives, including those structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzenesulfonamide, have been investigated for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations have been utilized to predict the inhibition efficiencies of such derivatives on the corrosion of iron. These studies suggest that piperidine derivatives can effectively adsorb on metal surfaces, providing a protective layer against corrosion (Kaya et al., 2016).
Antitumor Activity
Several studies have focused on the synthesis and structural characterization of piperidine and methylbenzenesulfonamide derivatives for their potential use as antitumor agents. These compounds have been evaluated for their ability to act as antagonists to specific receptors or to inhibit the growth of cancer cells, demonstrating their potential in the development of new cancer therapies (Cheng De-ju, 2015; Pawlak et al., 2021).
Antimicrobial Properties
Research on piperidine derivatives also extends to their antimicrobial properties. For instance, compounds extracted from Piper sarmentosum, which share structural similarities with this compound, have demonstrated antimicrobial activity against bacteria such as Escherichia coli and Bacillus subtilis (Masuda et al., 1991).
Enzyme Inhibitory Activities
Compounds structurally related to this compound have been synthesized and tested for their inhibitory activities against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies contribute to the understanding of how such compounds can be utilized in the treatment of conditions related to enzyme dysfunction (Virk et al., 2018).
Eigenschaften
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-14-11-15(2)18(16(3)12-14)24(21,22)19-13-17-5-7-20(8-6-17)9-10-23-4/h11-12,17,19H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREREKYTESDERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CCN(CC2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

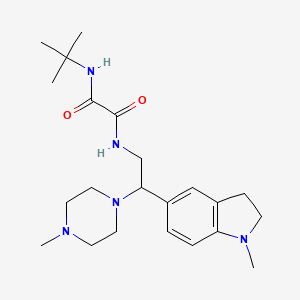
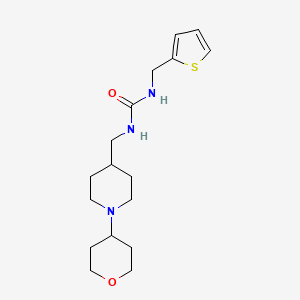
![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)
![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

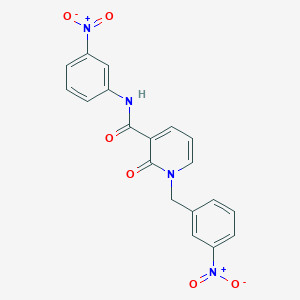
![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)
![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)
